molecular formula C5H4N4O B114508 Hypoxanthine CAS No. 146469-94-5

Hypoxanthine

Cat. No.: B114508
CAS No.: 146469-94-5
M. Wt: 136.11 g/mol
InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Mechanism of Action

Hypoxanthine is a purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is one of the products of the action of xanthine oxidase on xanthine . More frequently in purine degradation, xanthine is formed from oxidation of this compound by xanthine oxidoreductase . This compound-guanine phosphoribosyltransferase converts this compound into IMP in nucleotide salvage .

Safety and Hazards

Hypoxanthine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing hypoxanthine involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to yield this compound . The reaction conditions are mild and suitable for industrial production.

Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation. For example, an engineered strain of Escherichia coli can be used to produce this compound efficiently. This method involves the de novo purine biosynthesis pathway and ensures high yields with minimal byproducts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its role as an intermediate in both the de novo and salvage pathways of purine metabolism. Its ability to be converted into inosine monophosphate makes it essential for nucleotide recycling . Additionally, its presence in transfer ribonucleic acid as inosine highlights its importance in genetic coding and protein synthesis .

Properties

IUPAC Name

1,7-dihydropurin-6-one
Source PubChem
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InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
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InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
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DSSTOX Substance ID

DTXSID8045983
Record name Hypoxanthine
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Molecular Weight

136.11 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Hypoxanthine
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Solubility

0.7 mg/mL
Record name Hypoxanthine
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CAS No.

68-94-0
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Record name HYPOXANTHINE
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Record name Hypoxanthine
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Melting Point

150 °C
Record name Hypoxanthine
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Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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